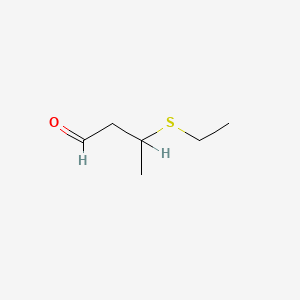

3-(Ethylthio)butanal

説明

Contextualization within Organosulfur Aldehydes

3-(Ethylthio)butanal, with the chemical formula C6H12OS, is an organic compound classified within the family of organosulfur aldehydes. ontosight.ai This group of compounds is characterized by the presence of at least one carbon-sulfur bond and an aldehyde functional group (-CHO). tandfonline.comwikipedia.org Organosulfur compounds are ubiquitous in nature and play a crucial role in the chemistry of many natural products, pharmaceuticals, and flavoring agents. tandfonline.combritannica.com

The defining structural feature of this compound is an ethylthio group (-SCH2CH3) attached to the third carbon atom of a butanal chain. ontosight.ai This structure imparts specific chemical properties typical of both aldehydes and thioethers. ontosight.ai Like other organosulfur compounds, the sulfur atom in this compound, with its higher polarizability and decreased solvation in protic solvents compared to oxygen, influences its nucleophilicity and reactivity. britannica.com

The study of organosulfur aldehydes is significant in various fields of chemical research. They are recognized as important intermediates in organic synthesis, enabling the construction of more complex molecules. ontosight.aitandfonline.com In the context of food science, these compounds are often potent flavor and aroma constituents, contributing to the sensory profiles of a wide range of products. ulprospector.comanimbiosci.orgntou.edu.tw

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12OS | ontosight.ailookchem.comguidechem.com |

| Molecular Weight | 132.22 g/mol | ontosight.ailookchem.com |

| Boiling Point | 189.9°C at 760mmHg | lookchem.com |

| Density | 0.949 g/cm³ | lookchem.com |

| Refractive Index | 1.457 | lookchem.com |

| Flash Point | 68.8°C | lookchem.com |

| CAS Number | 27205-24-9 | lookchem.comguidechem.com |

Research Landscape and Significance of this compound Studies

The synthesis of this compound has been a subject of study, with various methods developed for its preparation. One notable method involves the photochemical reaction of ethyl mercaptan with crotonaldehyde (B89634). google.com Research has focused on optimizing reaction conditions to improve the yield of the desired product. google.com Another synthetic route involves the reaction of 3-mercaptopropanal with ethyl halides in the presence of a base. ontosight.ai

The significance of studying this compound and related organosulfur aldehydes extends to understanding the complex chemical reactions that occur during food processing, such as the Maillard reaction and lipid oxidation, which are responsible for the generation of many flavor compounds. animbiosci.orgntou.edu.tw Furthermore, these compounds serve as valuable building blocks in organic synthesis for the preparation of other commercially important chemicals, including pesticides and antioxidants. google.com The continued investigation into the properties and synthesis of this compound is crucial for advancements in food chemistry and industrial applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-8-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWPVNYSXLWJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949936 | |

| Record name | 3-(Ethylsulfanyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27205-24-9 | |

| Record name | 3-(Ethylthio)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27205-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanal, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 3-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Ethylsulfanyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylthio)butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 3 Ethylthio Butanal

Mechanistic Studies of Formation Pathways

The formation of 3-(Ethylthio)butanal is primarily understood through two key chemical processes: the Strecker degradation of amino acids and various enzymatic pathways in biological systems.

The Strecker degradation is a significant reaction in food chemistry, responsible for the formation of many flavor and aroma compounds. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound. In the context of sulfur-containing compounds, the Strecker degradation of amino acids like methionine and cysteine is a crucial pathway for the generation of volatile sulfur compounds. uwstout.edunasa.govresearchgate.netacs.org

The generally accepted mechanism for the Strecker degradation involves the formation of a Schiff base between the amino acid and a dicarbonyl compound, followed by decarboxylation and hydrolysis to yield an aldehyde. For instance, the Strecker degradation of methionine is known to produce 3-methylmercaptopropanal. nasa.gov Analogously, the formation of this compound precursors can be postulated through the Strecker degradation of sulfur-containing amino acids in the presence of suitable carbonyl compounds. The degradation of these amino acids can lead to the formation of reactive sulfur species that can then participate in the formation of various sulfur analogs.

| Precursor Amino Acid | Key Intermediate | Resulting Sulfur Compound Class |

| Methionine | 3-Methylmercaptopropanal | Thioaldehydes |

| Cysteine | Mercaptoacetaldehyde | Thioaldehydes |

This table illustrates the formation of thioaldehydes from the Strecker degradation of sulfur-containing amino acids.

In various biological systems, particularly in fruits and fermented foods, the formation of volatile sulfur compounds is often mediated by specific enzymatic reactions. jfda-online.comscienceopen.comoup.comacs.orgresearchgate.net These enzymatic pathways can lead to the generation of a diverse array of sulfur-containing molecules that contribute to the characteristic aroma profiles of these products.

For example, enzymes such as myrosinase are known to be involved in the hydrolysis of glucosinolates, leading to the formation of various sulfur compounds in plants. scienceopen.com In the context of fermented foods, microorganisms like Geotrichum candidum possess enzymatic machinery capable of degrading sulfur-containing amino acids to produce volatile sulfur compounds. oup.com While the specific enzyme responsible for the direct synthesis of this compound may not be extensively characterized, the general principles of enzymatic degradation of sulfur-containing precursors provide a clear framework for its formation in biological matrices. These pathways often involve transamination and decarboxylation steps, similar to the chemical processes in Strecker degradation, but catalyzed by specific enzymes under physiological conditions.

Strecker Degradation Mechanisms and Sulfur Analog Formation

Oxidative Transformations and Metabolite Formation of this compound

The chemical structure of this compound, featuring both an aldehyde and a thioether group, makes it susceptible to oxidative transformations. The aldehyde functional group can be readily oxidized to a carboxylic acid. scienceopen.com This transformation is a common metabolic pathway for aldehydes in biological systems.

Furthermore, the sulfur atom in the thioether linkage is also prone to oxidation, which can lead to the formation of sulfoxides and sulfones. The metabolism of other thioether-containing compounds, such as the tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN), has been shown to yield metabolites like 4-(methylthio)-4-(pyridin-3-yl)butanoic acid, indicating that oxidation of the sulfur moiety is a viable metabolic route. nih.gov Therefore, it is highly probable that this compound can be metabolized to 3-(ethylsulfinyl)butanoic acid and subsequently to 3-(ethylsulfonyl)butanoic acid.

| Functional Group | Oxidative Transformation Product |

| Aldehyde | Carboxylic Acid |

| Thioether | Sulfoxide (B87167), Sulfone |

This table summarizes the potential oxidative transformations of the functional groups present in this compound.

Degradation Pathways in Model Systems and Biological Matrices

In addition to oxidative transformations, this compound can undergo other degradation pathways, particularly in complex environments like food matrices during processing and storage. mdpi.comnih.gov The degradation of related sulfur-containing aldehydes, such as 3-(methylthio)propionaldehyde, has been noted in various studies. biosynth.com

In food systems, this compound can participate in further reactions associated with Maillard browning and interact with other food components. Its degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species. In biological matrices, microbial metabolism can also contribute to the degradation of this compound, potentially utilizing it as a carbon or sulfur source.

Reactivity Profiling in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block due to the reactivity of its aldehyde and thioether functionalities. The synthesis of this compound itself is often achieved through the reaction of crotonaldehyde (B89634) with ethyl mercaptan. google.com

The aldehyde group of this compound can undergo a wide range of typical aldehyde reactions, including:

Hydrogenation: Reduction of the aldehyde to the corresponding primary alcohol, 3-(ethylthio)butanol.

Oxidation: Conversion to 3-(ethylthio)butanoic acid.

Aldol (B89426) Condensation: Reaction with other enolizable carbonyl compounds to form larger, more complex molecules. chemcess.com

Wittig Reaction: Conversion of the aldehyde to an alkene.

The thioether group, while generally less reactive than the aldehyde, can be targeted for specific transformations. For instance, the sulfur atom can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in elimination reactions to introduce a double bond. This reactivity profile makes this compound a useful intermediate in the synthesis of various organic molecules.

Biological Activity and Molecular Mechanisms of 3 Ethylthio Butanal and Its Analogs

Modulation of Taste Receptors by Sulfur-Containing Aldehydes

Recent scientific investigations have unveiled the significant role of certain sulfur-containing aldehydes, including 3-(Ethylthio)butanal and its structural relatives, in modulating human taste perception. These compounds, often found as volatile flavor components in various foods, can interact with taste receptors to enhance specific taste modalities, most notably umami.

Allosteric Modulation of Umami Taste Receptors (T1R1/T1R3)

The umami, or savory, taste is primarily mediated by the T1R1/T1R3 heterodimer, a G-protein coupled receptor (GPCR). google.comresearchgate.net While amino acids like L-glutamate activate this receptor by binding to an orthosteric site in the extracellular Venus flytrap domain of the T1R1 subunit, certain small molecules can act as allosteric modulators. plos.orgcambridge.org These modulators bind to a different site on the receptor, influencing its response to the primary agonist.

Research has demonstrated that sulfur-containing aldehydes, such as methional, function as positive allosteric modulators (PAMs) of the human T1R1/T1R3 receptor. researchgate.net PAMs enhance the receptor's response to an agonist, thereby amplifying the perceived taste intensity. A study by Toda et al. (2018) revealed that methional and its analog, 3-(methylthio)butanal (B41657), significantly enhanced the responses of the human T1R1/T1R3 receptor to L-glutamate. researchgate.net Notably, 3-(methylthio)butanal was found to be a more potent enhancer of the umami taste on human receptors than methional. wikipedia.orgwikipedia.org

Given the structural similarity between 3-(methylthio)butanal and this compound, with the only difference being a methyl versus an ethyl group attached to the sulfur atom, it is highly probable that this compound also acts as a positive allosteric modulator of the T1R1/T1R3 receptor. These aldehydes have been shown to enhance sweet, umami, and salty tastes at concentrations below their own odor detection thresholds. researchgate.net

Ligand Binding Site Characterization and Structure-Activity Relationships

The binding site for these sulfur-containing aldehyde modulators is distinct from the primary agonist-binding pocket. Through the use of interspecies chimeric receptors, studies have pinpointed the interaction site to the transmembrane (TMD) domain of the T1R1 subunit. researchgate.net This is a characteristic feature of allosteric modulators of Class C GPCRs, which often bind within the seven-transmembrane region. google.comresearchgate.net Molecular modeling suggests that methional may bind at two different sites within the T1R1 TMD, and the specific residues at the base of this allosteric pocket determine whether the compound acts as a PAM or a negative allosteric modulator (NAM). researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern the modulatory activity of these thioaldehydes. The research by Toda et al. (2018) on methional and its analogs allows for a comparative analysis of their effectiveness as PAMs for the human T1R1/T1R3 receptor.

Interactive Data Table: Relative Activity of Methional Analogs on hT1R1/hT1R3

| Compound | Structure | Relative Activity (Enhancement of L-Glu response) | Key Structural Features |

| Methional | CH₃SCH₂CH₂CHO | + | 3-(Methylthio)propanal |

| 3-(Methylthio)butanal | CH₃SCH(CH₃)CH₂CHO | +++ | Methyl group at C3, 3-(Methylthio)butanal |

| 2-Methylthioacetaldehyde | CH₃SCH₂CHO | ++ | Shorter carbon chain |

| Propanal | CH₃CH₂CHO | - | Lacks sulfur atom |

| Butanal | CH₃CH₂CH₂CHO | - | Lacks sulfur atom |

This table is based on qualitative and quantitative findings from Toda et al. (2018). '+++' indicates a stronger potentiation compared to '+'. '-' indicates no significant potentiation.

The data indicates that the presence of the thioether group is crucial for activity, as simple aldehydes like propanal and butanal are inactive. Furthermore, the structure of the alkyl chain influences the potency of the modulation. 3-(Methylthio)butanal, with a methyl group on the carbon adjacent to the sulfur, showed the highest activity among the tested analogs, suggesting that substitution at this position can enhance the interaction with the allosteric binding site in the T1R1 TMD. researchgate.netwikipedia.org

Antimicrobial Properties of Thioether Derivatives

Thioether derivatives encompass a broad class of compounds that have attracted significant interest for their diverse biological activities, including antimicrobial properties. While specific studies on this compound are limited in this context, the broader family of compounds containing a thioether linkage has demonstrated notable effects against various microbial pathogens. nih.govnih.govubbcluj.ro

Inhibition of Microbial Efflux Pumps

One of the key mechanisms by which bacteria develop multidrug resistance (MDR) is through the overexpression of efflux pumps. nih.govtandfonline.com These transmembrane proteins actively extrude a wide range of structurally diverse antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy. tandfonline.comtandfonline.com The inhibition of these efflux pumps is a promising strategy to overcome resistance and restore the effectiveness of existing antibiotics. nih.govmdpi.com

Various complex heterocyclic compounds containing thioether linkages have been investigated as potential efflux pump inhibitors (EPIs). For instance, derivatives of thioquinolines and pyrrolo[1,2-a]quinoxalines have been synthesized and evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. tandfonline.comtandfonline.com The NorA pump is a well-characterized efflux system that confers resistance to fluoroquinolones and other biocides. tandfonline.com Similarly, thioxanthones, which are sulfur isosteres of xanthones, have been explored as potential inhibitors of bacterial efflux pumps like the AcrAB-TolC system. mdpi.com These EPIs often act as competitive inhibitors, binding to the pump and preventing the extrusion of antibiotic substrates. nih.gov Although direct evidence for this compound is not available, the established activity of more complex thioether compounds suggests that the thioether moiety can be a key pharmacophore for interacting with bacterial efflux pumps.

Structure-Activity Relationship Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies on various classes of thioether-containing antimicrobials have provided valuable insights into the design of potent bioactive agents.

For pyrrolo[1,2-a]quinoxaline derivatives , SAR studies revealed that:

Substituents on the quinoxaline (B1680401) ring: Methoxy-substituted compounds were more potent EPIs than unsubstituted or chlorinated derivatives. tandfonline.com

Nature of the amino group: Replacing a N,N-diethylamino group with a pyrrolidine (B122466) ring enhanced EPI activity, whereas a piperidine (B6355638) moiety decreased it. tandfonline.com

For thiazole derivatives , SAR studies have shown that:

The presence of an additional aryl substituent in a thioether series was essential for antimicrobial activity. nih.gov

Small halogen substituents (e.g., 4-fluoro) on the aryl ring led to excellent activity, while larger substituents (e.g., trifluoromethyl, chloro, bromo) decreased it. nih.gov

For 1,3,4-thiadiazole thioethers , the antifungal and anti-Salmonella activity increased when the compounds were S-substituted with a 1-arylethanone group, particularly with unsubstituted or halogenated aryl-derivatives. ubbcluj.ro

Metabolic Fate and Biotransformation in Biological Systems

The metabolic fate of short-chain thioaldehydes like this compound in biological systems is not extensively documented. However, based on the known metabolic pathways for aldehydes and sulfur-containing compounds, a plausible biotransformation route can be proposed. The primary metabolic transformations would likely involve the aldehyde functional group and the thioether linkage.

The aldehyde group is susceptible to two main enzymatic conversions:

Oxidation: Aldehyde dehydrogenases (ALDHs) can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, which in this case would be 3-(ethylthio)butanoic acid.

Reduction: Aldehyde reductases can reduce the aldehyde to the primary alcohol, yielding 3-(ethylthio)-1-butanol. nih.gov The existence of (+/-)-3-(Ethylthio)butanol has been noted in the Human Metabolome Database, suggesting it is a recognized biological metabolite. nih.gov

The thioether sulfur atom is also a target for metabolic enzymes, primarily Cytochrome P450 monooxygenases (CYPs). The sulfur can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone.

Therefore, a likely metabolic pathway for this compound would proceed through initial oxidation or reduction of the aldehyde group, followed by, or concurrent with, oxidation of the sulfur atom. This would result in a variety of metabolites, including 3-(ethylthio)butanoic acid, 3-(ethylthio)-1-butanol, and their respective sulfoxide and sulfone derivatives. These more polar metabolites can then be more readily excreted from the body. The biotransformation of related sulfur compounds, such as the conversion of cysteine-aldehyde conjugates by yeast, underscores the role of microorganisms and enzymes in cleaving and modifying carbon-sulfur bonds. researchgate.net

Research Applications of 3 Ethylthio Butanal in Flavor Chemistry

Contribution to Aroma Profiles of Natural Products

For instance, related sulfur-containing compounds are key to the characteristic aromas of fruits like passion fruit. ebi.ac.ukacs.org Research has identified various volatile thiols and their precursors in passion fruit juice, which are responsible for its distinct tropical and slightly sulfury notes. ebi.ac.ukacs.org While 3-(Ethylthio)butanal itself is not always the primary identified compound, its structural motifs are representative of the types of sulfur compounds that create these complex fruit aromas.

Similarly, in vegetables, sulfur compounds are critical to their flavor profiles, both raw and cooked. acs.org For example, 3-(methylthio)propanal, a closely related compound, is a key aroma component in boiled potatoes and is also found in truffles. acs.orgmdpi.comnih.gov This suggests that this compound likely contributes to the savory and vegetative notes in various natural food systems.

Role as a Key Odorant in Food Matrices

The significance of this compound and similar compounds becomes more pronounced in the context of cooked and processed foods. The heating process, through reactions like the Maillard reaction and Strecker degradation, can generate a plethora of new flavor compounds, including various sulfur-containing aldehydes and thiols. mdpi.com

Furthermore, in baked goods like pumpernickel bread and yeast dumplings, related compounds such as 3-(methylthio)propanal have been identified as key odorants, contributing "malty" and "boiled potato" notes. nih.govnih.gov This highlights the role of sulfur-containing aldehydes in the desirable aroma profiles of a wide range of food matrices.

Below is an interactive data table summarizing the aroma descriptors of this compound and related compounds in various food products.

| Compound | Aroma Descriptor | Food Matrix |

| 3-(Ethylthio)butanol | Cooked, roasted, nutty | Flavoring agent |

| 3-(Methylthio)propanal | Boiled potato, malty | Pumpernickel bread, yeast dumplings |

| 3-Mercaptohexan-1-ol | Tropical fruit, citrus | Passion fruit, grapefruit juice |

| Dimethyl sulfide | Cooked cabbage, sweet corn | Cabbage, corn, tomato paste |

| 2-Methyl-3-furanthiol | Cooked meat | Blackcurrant juice, beef |

Strategies for Flavor Enhancement and Modulation

The understanding of the role of this compound and other sulfur compounds in food aroma opens up avenues for flavor enhancement and modulation. By controlling the conditions that lead to their formation, it is possible to intensify or modify the desired flavor profiles of food products. sciopen.com

One key strategy involves the manipulation of precursors. The presence of sulfur-containing amino acids and reducing sugars in a food system, when subjected to heat, will influence the generation of these key aroma compounds. mdpi.com For instance, the addition of ingredients rich in these precursors, such as certain yeasts or protein hydrolysates, can be a method to boost savory and roasted notes.

Cross-modal interactions, where an odorant enhances the perception of a taste, is another area of active research. researchgate.netmdpi.com Certain sulfur compounds have been shown to enhance the perception of saltiness. mdpi.com For example, 3-(methylthio)propanal was found to significantly enhance saltiness perception in a salt solution. mdpi.com This suggests that this compound could potentially be used in salt reduction strategies, where its aroma contributes to a salty perception, allowing for a lower sodium content without compromising taste.

Furthermore, the use of specific starter cultures in fermented foods can influence the production of volatile compounds, including sulfur-containing ones. researchgate.net Different microbial strains can lead to different flavor profiles, and selecting strains that produce desirable compounds like this compound could be a strategy for creating unique and appealing fermented products.

Environmental Dynamics and Degradation of 3 Ethylthio Butanal

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is expected to be a primary route for the environmental removal of 3-(Ethylthio)butanal. While no studies have specifically documented the microbial metabolism of this compound, extensive research on analogous sulfur compounds and aldehydes allows for the prediction of likely metabolic pathways.

The thioether linkage is a key target for microbial enzymes. A common metabolic pathway for thioethers involves oxidation of the sulfur atom. beilstein-journals.org Fungi rich in cytochrome P450 enzymes, such as Cunninghamella elegans, are known to metabolize aryl thioethers first to the corresponding sulfoxide (B87167) and then more slowly to the sulfone. beilstein-journals.org This detoxification pathway is common in eukaryotes.

Bacteria are also well-equipped to degrade organosulfur compounds. Genera such as Pseudomonas, Bacillus, and the anaerobic bacterium Geobacter play significant roles in the environmental turnover of sulfur-containing molecules. nih.govresearchgate.netnih.govnih.gov The initial step often involves biosorption, where the molecule adheres to the negatively charged microbial cell surface, which contains functional groups like thiols and thioethers that can interact with the contaminant. researchgate.net Following adsorption, enzymatic attack can commence. For this compound, this would likely involve oxidation of the sulfur atom or oxidation of the aldehyde group to a carboxylic acid, followed by beta-oxidation of the carbon chain.

| Potential Biotic Degradation Pathways |

| Organism Type |

| Fungi (e.g., Cunninghamella) |

| Bacteria (e.g., Pseudomonas, Bacillus) |

| Bacteria (General) |

| Anaerobic Bacteria (e.g., Geobacter) |

This table outlines plausible metabolic pathways based on research on related compounds, as direct studies on this compound are not available.

Environmental Fate Modeling and Persistence Assessment

Persistence

Persistence refers to the length of time a chemical remains in the environment. Based on its structure, this compound is not expected to be highly persistent. Its susceptibility to biotic degradation and potential for photodegradation suggest it will be removed from soil and water compartments over time. Safety data for the analogous compound 3-(methylthio)butanal (B41657) indicates that persistence is unlikely. thermofisher.com

Mobility

The compound's volatility suggests it will likely be mobile in the environment, with a tendency to partition from soil and water into the atmosphere. thermofisher.com Its solubility in water is expected to be slight, which would also influence its transport in aquatic systems. nih.gov

Bioaccumulation

Bioaccumulation is the buildup of a chemical in an organism at a concentration higher than in the surrounding environment. For the related compound methional, the estimated bioconcentration factor (BCF) is low, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov Metabolism within organisms is a key factor that reduces bioaccumulation potential. pops.int Given that thioethers are known to be metabolized, it is likely that this compound also has a low bioaccumulation potential.

| Environmental Fate Parameters (Estimated) |

| Parameter |

| Persistence |

| Bioaccumulation |

| Mobility in Soil |

| PBT Assessment |

Note: The information in this table is largely inferred from data on structurally similar compounds like 3-(methylthio)butanal and methional due to the absence of specific data for this compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(Ethylthio)butanal?

- Methodological Answer : Two primary routes are documented:

- Alkylation of thiols : Reacting ethylthiol with a haloaldehyde precursor under basic conditions. This method requires careful pH control to avoid oxidation of the thiol group .

- β-Lactone derivatives : Using β-propiolactone and ethylthiol in a ring-opening reaction, achieving ~60% yield. This approach necessitates anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Key Techniques :

- GC-MS : Detects volatile impurities and quantifies purity (e.g., trace thiol byproducts) .

- NMR Spectroscopy : C NMR identifies carbonyl (δ ~200 ppm) and ethylthio carbons (δ 25–35 ppm) .

- Refractive Index and Boiling Point : Cross-check experimental values against literature (e.g., refractive index ~1.48 for analogous sulfur-containing aldehydes) .

Q. What safety protocols are critical when handling this compound?

- Toxicity Data : Acute intraperitoneal LD in mice is 600 mg/kg for structurally similar ammonium 3-(ethylthio)propanoate, suggesting moderate toxicity .

- Handling : Use fume hoods, nitrile gloves, and avoid open flames (flash point ~75°C for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce disulfide byproducts during synthesis?

- Strategies :

- Inert Atmosphere : Use nitrogen/argon to minimize thiol oxidation .

- Catalytic Additives : Introduce radical scavengers (e.g., BHT) or transition metal catalysts to suppress disulfide formation .

- Kinetic Monitoring : Track reaction progress via FT-IR (disulfide S-S stretch at ~500 cm) .

Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s reactivity and stability?

- Case Study : Pyrazolo-triazolo-pyridine derivatives with ethylthio groups exhibit enhanced thermal stability compared to methylthio analogs, attributed to steric shielding of the sulfur atom .

- Experimental Design : Synthesize analogs (e.g., 3-(methylthio)butanal) and compare degradation rates under accelerated aging (40°C/75% RH) via HPLC-UV .

Q. How can contradictory spectroscopic data between batches be resolved?

- Troubleshooting Steps :

- Cross-Validation : Use H-C HSQC NMR to resolve overlapping signals in impure samples .

- Isotopic Labeling : Introduce S isotopes to distinguish sulfur-containing peaks in complex matrices .

- Reference Standards : Compare with NIST-certified aldehyde spectra (e.g., 3,3-dimethylbutanal, Refractive Index 1.408) .

Q. What mechanistic insights explain the compound’s potential biological activity?

- Hypothesis : The ethylthio group may enhance membrane permeability or act as a hydrogen bond acceptor.

- Testing :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- In Vitro Assays : Measure IC against cancer cell lines (e.g., HeLa) and compare with 3-(methylthio)butanal to assess SAR .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported boiling points for sulfur-containing aldehydes?

- Factors : Impurities (e.g., residual solvents) and measurement techniques (e.g., ambient vs. reduced pressure).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。